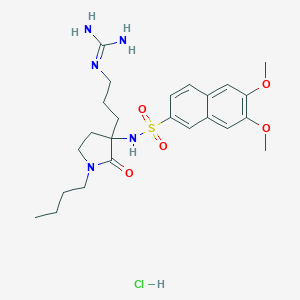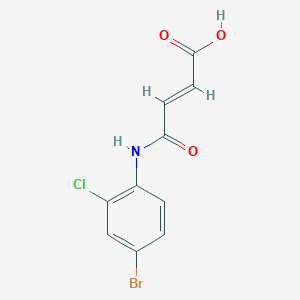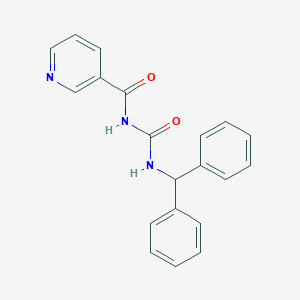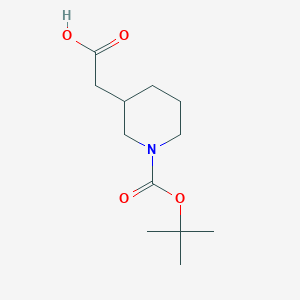
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate
Descripción general
Descripción
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is a chemical compound with the molecular formula C15H17NO4 and a molecular weight of 275.3 g/mol . It is an indole derivative, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are known for their various biologically vital properties and play a crucial role in cell biology .
Métodos De Preparación
The synthesis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This method yields the corresponding tricyclic indole in good yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production .
Análisis De Reacciones Químicas
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include p-toluenesulfonic acid, methanesulfonic acid, and N,N-dimethylmethylene ammonium chloride . Major products formed from these reactions include benzofuroindole, diindole-2-carboxylate, and azepinoindole .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. Indole derivatives, including 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, are used as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body . They are also used in the development of new drugs and therapeutic agents .
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways in the body . Indole derivatives are known to interact with various enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate can be compared with other similar compounds, such as 1-tert-Butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate . While both compounds are indole derivatives, they differ in their specific substituents and chemical properties . The uniqueness of this compound lies in its specific molecular structure and the resulting biological and chemical properties .
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-methyl indole-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-11-8-6-5-7-10(11)9-12(16)13(17)19-4/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVYYFYNECMKRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383695 | |
| Record name | 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163229-48-9 | |
| Record name | 1-(1,1-Dimethylethyl) 2-methyl 1H-indole-1,2-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163229-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


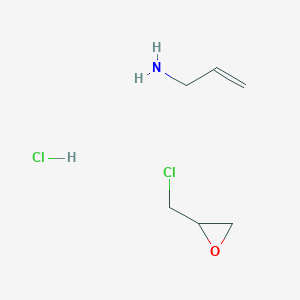
![Methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B70042.png)
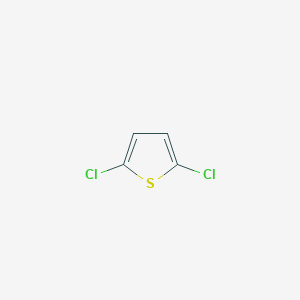
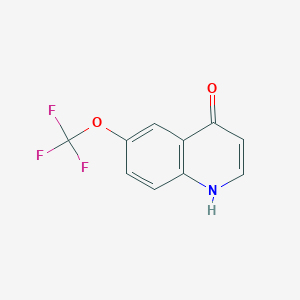
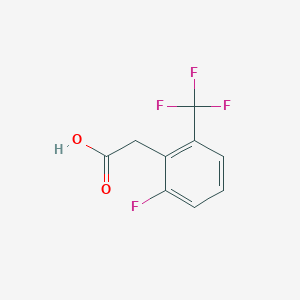
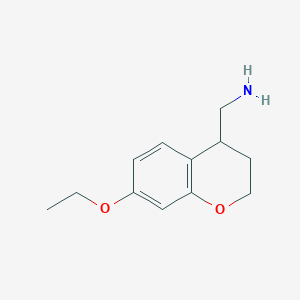
![2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile](/img/structure/B70051.png)
![(R)-1-(benzo[d]thiazol-2-yl)ethanamine](/img/structure/B70054.png)
